molecular formula C14H28ClNO2 B2384072 1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride CAS No. 1185698-04-7

1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride

Cat. No.: B2384072
CAS No.: 1185698-04-7
M. Wt: 277.83
InChI Key: DUTVGNJTZLUPLX-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride is a chemical compound with a complex structure, featuring both cyclohexyl and cyclopentyl groups

Preparation Methods

The synthesis of 1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of cyclohexylamine with an appropriate epoxide to form the amino alcohol, followed by the introduction of the cyclopentyloxy group through a substitution reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The cyclohexyl and cyclopentyloxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(Cyclohexylamino)-3-(cyclopentyloxy)propan-2-ol hydrochloride include:

    1-(Cyclohexylamino)-2-propanol: Lacks the cyclopentyloxy group, resulting in different chemical properties and applications.

    1-(Cyclopentylamino)-3-(cyclohexyloxy)propan-2-ol: Features a reversed arrangement of the cyclohexyl and cyclopentyl groups, leading to variations in reactivity and biological activity.

    1-(Cyclohexylamino)-3-(methoxy)propan-2-ol:

These comparisons highlight the uniqueness of this compound in terms of its structure and the resulting properties.

Properties

IUPAC Name

1-(cyclohexylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2.ClH/c16-13(11-17-14-8-4-5-9-14)10-15-12-6-2-1-3-7-12;/h12-16H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTVGNJTZLUPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(COC2CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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